![molecular formula C18H16N4O3S B12343872 (5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343872.png)
(5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with methylphenyl and nitrophenyl groups. The presence of these functional groups and the conjugated system within the molecule make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a triazole intermediate, followed by the introduction of the thiazole ring through cyclization reactions. The final step involves the addition of the methylphenyl and nitrophenyl groups under specific conditions, such as the use of catalysts and solvents at controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial. The scalability of the synthesis process is achieved by optimizing the reaction conditions and using high-throughput screening methods to identify the most efficient pathways.
化学反応の分析
Types of Reactions
(5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group results in nitro derivatives, while reduction leads to amino derivatives.
科学的研究の応用
(5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different structural features.
Secondary bioactive compounds from endosymbiotic bacteria: These compounds share some biological activities with (5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one .
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties
特性
分子式 |
C18H16N4O3S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
(5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H16N4O3S/c1-11-6-2-4-8-13(11)16-19-18-21(20-16)17(23)15(26-18)10-12-7-3-5-9-14(12)22(24)25/h2-10,16,18-20H,1H3/b15-10+ |
InChIキー |
YOKXWSCENADAGG-XNTDXEJSSA-N |
異性体SMILES |
CC1=CC=CC=C1C2NC3N(N2)C(=O)/C(=C\C4=CC=CC=C4[N+](=O)[O-])/S3 |
正規SMILES |
CC1=CC=CC=C1C2NC3N(N2)C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


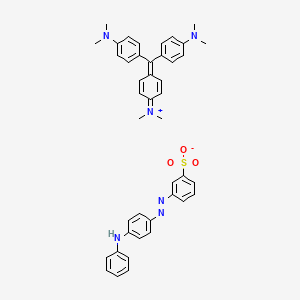
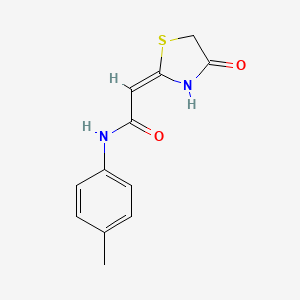
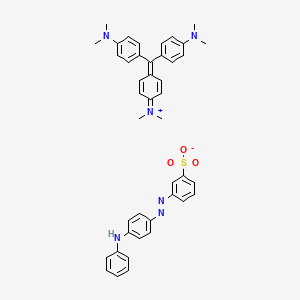
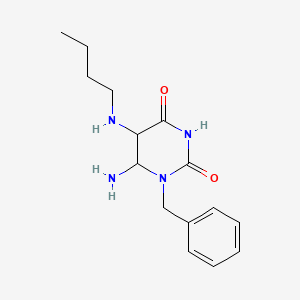
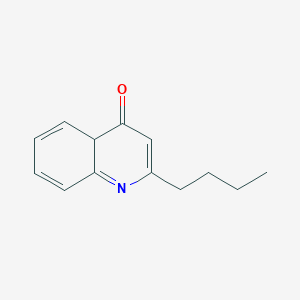

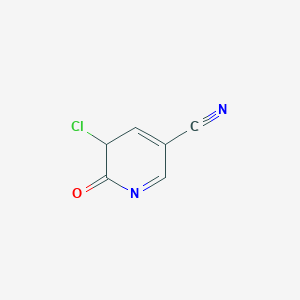
![2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride](/img/structure/B12343823.png)
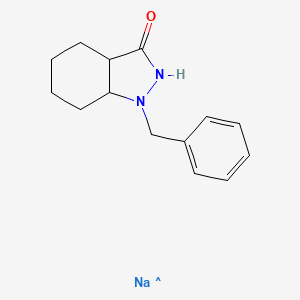

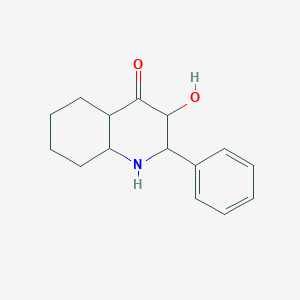
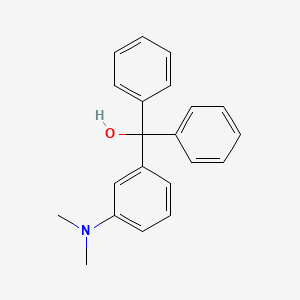
![(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride](/img/structure/B12343866.png)

